

A Comparative Study of Chromium(III) and Cobalt(III) Ammine Complex Reactivity

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Compound of Interest

Compound Name: Azane;chromium

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This guide provides an objective comparison of the reactivity of chromium(III) and cobalt(III) ammine complexes, focusing on their ligand substitution and photochemical reactions. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in understanding the distinct behaviors of these kinetically inert metal centers.

Introduction: The Inert Nature of d^3 and d^6 Complexes

Chromium(III) and Cobalt(III) are classic examples of kinetically inert transition metal centers. Their low reactivity is a consequence of their electronic configurations. Cr(III), a d^3 system, and low-spin Co(III), a d^6 system, both exhibit high ligand field stabilization energies (LFSE) in an octahedral geometry. Any deviation from this geometry during a substitution reaction, such as the formation of a square pyramidal or trigonal bipyramidal intermediate, results in a significant loss of LFSE, leading to a high activation energy barrier for ligand exchange. This inherent stability has made these complexes key subjects in the study of inorganic reaction mechanisms.

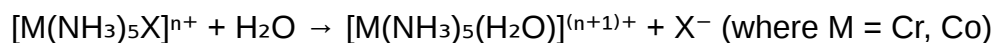
Thermal Ligand Substitution Reactions

The most common thermal reactions for ammine complexes in aqueous solution are acid and base hydrolysis, where a ligand is replaced by a water molecule or a hydroxide ion,

respectively.

Acid Hydrolysis (Aquation)

In acidic solutions, the substitution of a ligand by a water molecule is termed aquation. The general reaction for a pentaammine complex is:



Despite having similar activation parameters for the aquation of analogous complexes, computational studies suggest that they proceed via different mechanisms. The aquation of $[Co(NH_3)_5Cl]^{2+}$ is generally considered to follow a dissociative interchange (Id) mechanism, where the Co-Cl bond breaking is more significant in the transition state. In contrast, the aquation of $[Cr(NH_3)_5Cl]^{2+}$ is proposed to proceed through an associative interchange (Ia) mechanism, with a greater degree of Cr-OH₂ bond formation in the transition state.

Table 1: Comparative Kinetic Data for Acid Hydrolysis of $[M(NH_3)_5Cl]^{2+}$

Complex	Rate Constant, k (s ⁻¹) at 25°C	ΔH‡ (kJ/mol)	ΔS‡ (J/mol·K)	ΔV‡ (cm ³ /mol)	Proposed Mechanism
$[Cr(NH_3)_5Cl]^{2+}$	2.5×10^{-6}	98	-42	-10.6	Associative Interchange (Ia)
$[Co(NH_3)_5Cl]^{2+}$	1.7×10^{-6}	99	-46	-9.9	Dissociative Interchange (Id)

Base Hydrolysis

Base hydrolysis of these complexes is significantly faster than acid hydrolysis. The reaction is typically second order, being first order in both the complex and the hydroxide ion concentration.

$$\text{Rate} = k[M(NH_3)_5X]^{n+}[OH^-]$$

The accepted mechanism for the base hydrolysis of cobalt(III) ammine complexes is the S_N1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. This pathway involves the rapid deprotonation of an ammine ligand to form a highly reactive amido-complex, which then dissociates the leaving group in the rate-determining step, followed by the rapid addition of a water molecule.

Photochemical Reactivity

The absorption of light by chromium(III) and cobalt(III) ammine complexes can lead to ligand substitution or redox reactions. The photochemical behavior of these complexes is often markedly different from their thermal reactivity.

Chromium(III) ammine complexes are known for their relatively efficient photosubstitution reactions, particularly the labilization of ammine ligands. Upon irradiation into their ligand field bands, an excited state is populated which leads to the release of an ammonia molecule and the formation of an aqua-ammine complex.

In contrast, cobalt(III) ammine complexes generally exhibit very low quantum yields for photoaquation of ammine ligands. Instead, their photochemistry is often dominated by photoredox reactions, where the Co(III) center is reduced to the more labile Co(II) and a ligand is oxidized. The nature of the non-ammine ligand (X) greatly influences the photochemical pathway.

Table 2: Comparative Quantum Yields for Photolysis of Hexaammine Complexes in Aqueous Solution

Complex	Irradiation Wavelength (nm)	Photoproduct	Quantum Yield (Φ)
$[\text{Cr}(\text{NH}_3)_6]^{3+}$	436	$[\text{Cr}(\text{NH}_3)_5(\text{H}_2\text{O})]^{3+}$	~0.4
$[\text{Co}(\text{NH}_3)_6]^{3+}$	254	$\text{Co}^{2+}(\text{aq})$	~0.2

Experimental Protocols

Kinetic Study of Acid Hydrolysis by UV-Vis Spectrophotometry

This protocol describes the determination of the rate constant for the aquation of $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$.

Materials:

- $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$
- Nitric acid (HNO_3), 0.1 M
- Deionized water
- UV-Vis Spectrophotometer with a thermostatted cell holder
- Cuvettes
- Volumetric flasks and pipettes
- Constant temperature water bath

Procedure:

- Preparation of the Complex Solution: Accurately weigh a small amount of $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$ and dissolve it in a known volume of 0.1 M HNO_3 in a volumetric flask to achieve a concentration of approximately 0.01 M. The acidic solution is used to prevent base hydrolysis.
- Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at a wavelength where the reactant and product have significantly different molar absorptivities. For the aquation of $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$, a suitable wavelength is around 550 nm, where the product, $[\text{Co}(\text{NH}_3)_5(\text{H}_2\text{O})]^{3+}$, has a higher absorbance.
- Kinetic Run: a. Equilibrate the thermostatted cell holder of the spectrophotometer and a separate water bath to the desired reaction temperature (e.g., 60 °C). b. Place a cuvette containing the complex solution in the thermostatted cell holder. c. Record the absorbance at

regular time intervals (e.g., every 5 minutes) for a period of at least three half-lives. d. To obtain the absorbance at infinite time (A_{∞}), heat a separate sample of the complex solution in the water bath for a time equivalent to at least ten half-lives to ensure complete reaction, then cool to the measurement temperature and record its absorbance.

- Data Analysis: a. Plot $\ln(A_{\infty} - A_t)$ versus time (t), where A_t is the absorbance at time t . b. The slope of the resulting straight line will be equal to $-k$, where k is the pseudo-first-order rate constant.

Determination of Photochemical Quantum Yield

This protocol provides a general method for determining the quantum yield of a photochemical reaction using a chemical actinometer.

Materials:

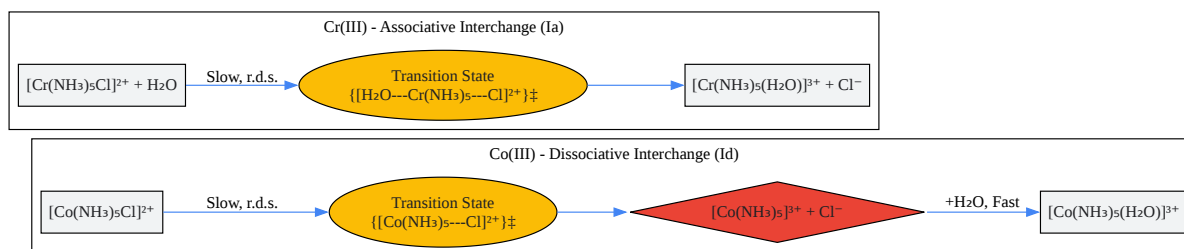
- Photochemical reactor with a monochromatic light source (e.g., a laser or a lamp with a monochromator)
- Reaction vessel (quartz for UV irradiation)
- Actinometer solution (e.g., potassium ferrioxalate)
- Solution of the complex to be studied (e.g., [--INVALID-LINK--](#))
- Analytical technique to quantify the product (e.g., ion-exchange chromatography or spectrophotometry)

Procedure:

- Actinometry (Determination of Photon Flux): a. Fill the reaction vessel with a known volume of the actinometer solution. b. Irradiate the solution for a measured period. c. Analyze the actinometer solution to determine the extent of the photochemical reaction. For potassium ferrioxalate, this involves the colorimetric determination of the Fe^{2+} produced. d. Calculate the photon flux (moles of photons per unit time) entering the system using the known quantum yield of the actinometer.

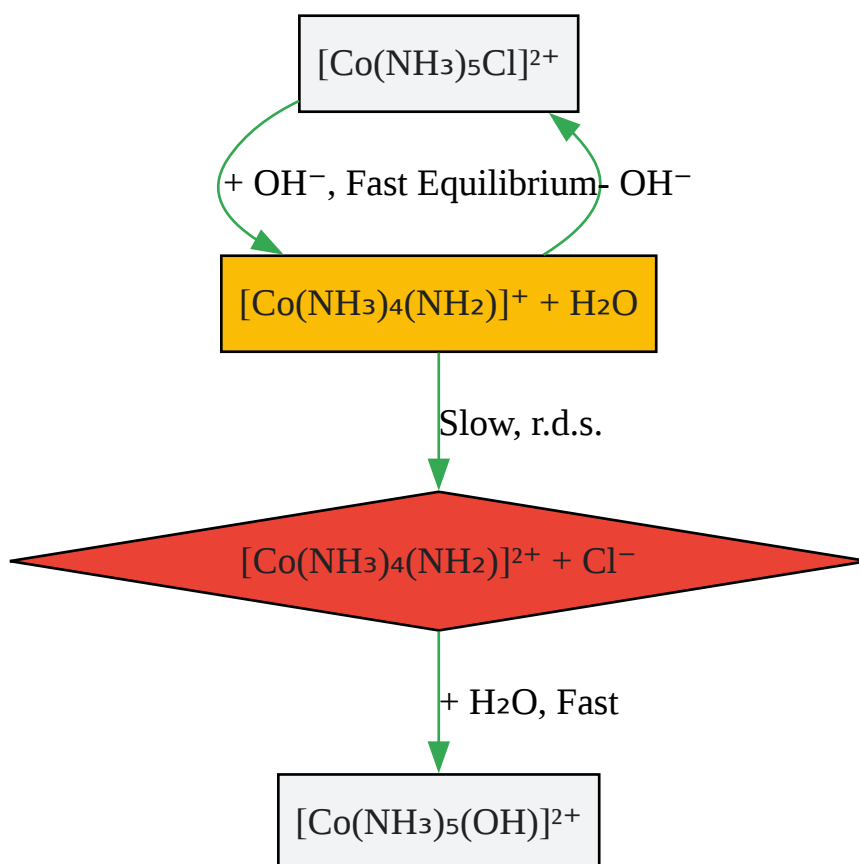
- Photolysis of the Complex: a. Rinse the reaction vessel and fill it with the same volume of the complex solution at the same concentration as the actinometer to ensure identical light absorption. b. Irradiate the complex solution for a measured period, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.
- Product Quantification: a. Analyze the irradiated complex solution to determine the number of moles of the photoproduct formed.
- Quantum Yield Calculation: a. The quantum yield (Φ) is calculated as the ratio of the moles of product formed to the moles of photons absorbed by the sample.

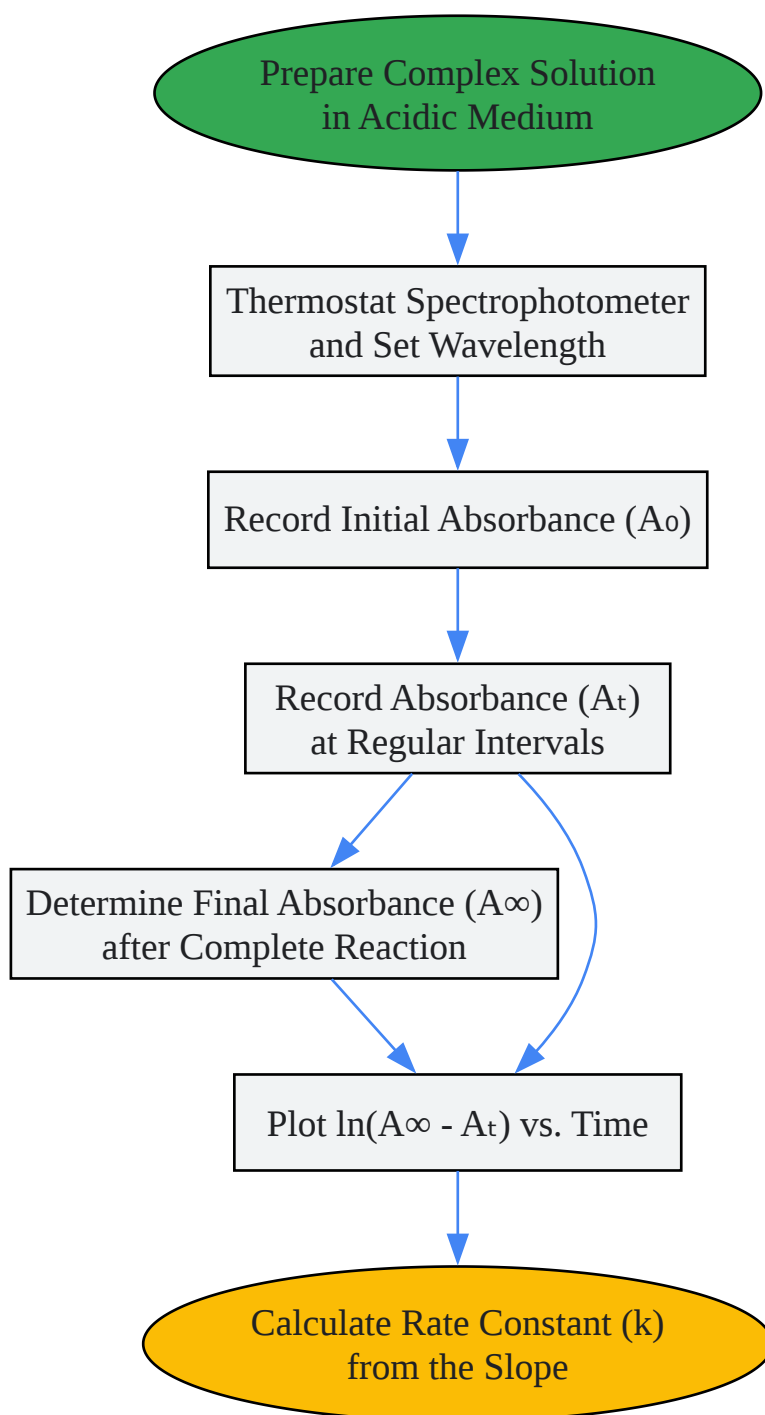
Visualizing Reaction Mechanisms and Workflows



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Caption: Proposed mechanisms for the acid hydrolysis of pentaamminechloro complexes of Co(III) and Cr(III).





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